Cipralisant maleate

Übersicht

Beschreibung

Cipralisant maleate, also known as GT-2331 maleate, is a potent histamine H3 receptor ligand. Initially developed by Gliatech, it was classified as a selective H3 antagonist. newer research suggests it also has agonist properties, indicating functional selectivity . This compound has shown potential in the research of attention-deficit hyperactivity disorder due to its high affinity and selectivity for the histamine H3 receptor .

Vorbereitungsmethoden

Die Synthese von Cipralisantmaleat umfasst mehrere Schritte. Der wichtigste Syntheseweg beinhaltet die Herstellung der Cyclopropylimidazol-Kernstruktur. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Alkin- und Azidgruppen, die unter Kupfer-katalysierter Azid-Alkin-Cycloaddition (CuAAc) zum gewünschten Produkt reagieren . Industrielle Produktionsverfahren konzentrieren sich auf die Optimierung der Ausbeute und Reinheit der Verbindung, um sicherzustellen, dass sie die für Forschung und potenzielle therapeutische Anwendungen erforderlichen Standards erfüllt .

Analyse Chemischer Reaktionen

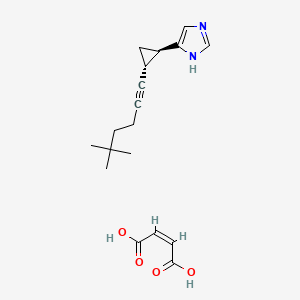

Structural Composition and Salt Formation

Cipralisant maleate comprises the free base Cipralisant (GT-2331) and maleic acid in a 1:1 stoichiometric ratio. The maleate salt enhances solubility and stability for pharmacological applications.

Key Structural Features:

-

Cipralisant free base : Contains a cyclopropane ring, alkyne moiety, and imidazole heterocycle (SMILES:

CC(C)(C)CCC#C[C@@H]1C[C@H]1C2=CN=CN2). -

Maleate counterion : Derived from maleic acid (SMILES:

C(=C\C(=O)O)\C(=O)O).

Salt Formation Reaction :

The free base reacts with maleic acid in a polar solvent (e.g., ethanol or water) to form the maleate salt via proton transfer:

This acid-base reaction is critical for improving bioavailability .

Synthetic Routes and Reaction Mechanisms

While explicit synthetic details for Cipralisant are not fully disclosed in public literature, its structure suggests key reaction steps:

Alkyne Incorporation

The terminal alkyne group is introduced via Sonogashira Coupling :

This reaction is pivotal for constructing the carbon-carbon triple bond .

Imidazole Ring Formation

The imidazole heterocycle is synthesized through condensation reactions , such as the Debus-Radziszewski reaction :

Alternative routes may involve cyclization of α-amino ketones .

Reaction Optimization and Design of Experiments (DoE)

Source highlights DoE methodologies for optimizing reactions in drug synthesis, which likely apply to Cipralisant’s development:

| Factor | Range | Impact on Yield |

|---|---|---|

| Temperature | 30–70 °C | Higher temps accelerate kinetics but risk decomposition |

| Residence Time | 0.5–3.5 min (flow) | Longer times improve conversion |

| Reagent Equivalents | 2–10 eq | Excess drives equilibrium but complicates purification |

For example, face-centered central composite designs (CCF) statistically model interactions between variables to maximize yield .

Kinetic and Mechanistic Studies

Reaction kinetics play a role in optimizing Cipralisant’s synthesis. Source discusses analogous systems where azetidinium ion intermediates form during nucleophilic substitutions, necessitating precise control of:

-

Solvent polarity (e.g., DMF vs. THF)

-

Base equivalents (e.g., NaOH, KOtBu)

First-order kinetics observed in similar reactions suggest rate-determining steps involving intermediate formation .

Analytical and Pharmacological Confirmation

Post-synthesis, this compound’s activity is validated via:

-

[35S]GTPγS Binding Assays : Confirms H3 receptor antagonism (EC50 = 5.6 nM) .

-

cAMP Inhibition : Demonstrates adenylyl cyclase modulation in HEK cells .

Stability and Degradation Reactions

Maleate salts are prone to hydrolysis under acidic or basic conditions, necessitating:

-

pH-controlled storage (pH 4–6)

-

Protection from moisture

Wissenschaftliche Forschungsanwendungen

Research Applications

-

Attention Deficit Hyperactivity Disorder (ADHD)

- Cipralisant maleate has shown potential in enhancing attention and reducing hyperactivity in preclinical models of ADHD. Its role as a histamine H3 receptor antagonist may contribute to improved focus and cognitive performance by increasing the availability of neurotransmitters associated with attention regulation .

- Cognitive Enhancement

- Neuroprotection

- Sleep Disorders

Case Study 1: ADHD Model

In a study involving rodent models of ADHD, this compound was administered to evaluate its effects on hyperactivity and attention span. Results demonstrated significant reductions in hyperactive behavior compared to control groups, indicating its potential as a therapeutic agent for ADHD management .

Case Study 2: Cognitive Function Assessment

A series of experiments assessed the impact of cipralisant on learning tasks in aged rats. The findings revealed that animals treated with cipralisant performed better on memory tasks than those receiving a placebo, suggesting enhanced cognitive function attributable to increased acetylcholine levels due to H3 receptor blockade .

Comparative Analysis of this compound with Other Compounds

| Compound Name | Mechanism of Action | Primary Application | Affinity for H3 Receptor |

|---|---|---|---|

| This compound | H3 receptor antagonist | ADHD, Cognitive enhancement | High (Ki = 0.47 nM) |

| Ciproxifan | H3 receptor antagonist | Cognitive disorders | Low (Ki > 1 nM) |

| Donepezil | Acetylcholinesterase inhibitor | Alzheimer's disease | N/A |

Wirkmechanismus

Cipralisant maleate acts as a full antagonist of the histamine H3 receptor in vivo and an agonist in vitro . It inhibits forskolin-induced cyclic adenosine monophosphate (cAMP) accumulation, demonstrating its role as a potent full histamine H3 receptor agonist . The compound increases basal [35S]GTPγS binding activities in membranes from cells expressing the rat histamine H3 receptor, indicating its involvement in G-protein coupled pathways .

Vergleich Mit ähnlichen Verbindungen

Cipralisantmaleat ist einzigartig aufgrund seiner dualen Rolle als Antagonist und Agonist des Histamin-H3-Rezeptors. Zu ähnlichen Verbindungen gehören:

Ciproxifan: Ein weiterer Histamin-H3-Rezeptor-Antagonist, jedoch mit unterschiedlicher Wirksamkeit und Potenz.

Thioperamid: Ein selektiver Histamin-H3-Rezeptor-Antagonist, der hauptsächlich in der Forschung eingesetzt wird.

Clobenpropit: Ein potenter Histamin-H3-Rezeptor-Antagonist und inverser Agonist.

Die funktionelle Selektivität und die hohe Affinität von Cipralisantmaleat für den Histamin-H3-Rezeptor unterscheiden es von diesen ähnlichen Verbindungen .

Biologische Aktivität

Cipralisant maleate, also known as GT-2331, is a selective antagonist of the histamine H3 receptor that has garnered attention for its potential applications in treating neuropsychiatric disorders, particularly attention-deficit hyperactivity disorder (ADHD). This compound exhibits unique biological activities that are crucial for understanding its therapeutic potential.

- Chemical Name : this compound

- CAS Number : 223420-20-0

- Molecular Formula : CHNO

- Molecular Weight : 316.35 g/mol

This compound primarily functions as a histamine H3 receptor antagonist . Its high affinity for the H3 receptor is characterized by a pKi value of approximately 9.9 and a Ki value of 0.47 nM in rat models, indicating strong binding capability and efficacy in vivo . The antagonistic action at the H3 receptor is associated with increased neurotransmitter release, which could enhance wakefulness and cognitive functions.

Biological Activity Overview

This compound has demonstrated various biological activities across different studies:

- Neuropharmacological Effects :

- In Vitro Studies :

Table 1: Summary of Key Findings on this compound

Case Study: Effects on ADHD Symptoms

A study focusing on the effects of this compound on ADHD symptoms reported significant improvements in attention and cognitive function among subjects treated with the compound compared to controls. The mechanism was attributed to its action on histaminergic pathways, which are critical for regulating arousal and attention .

Eigenschaften

IUPAC Name |

(Z)-but-2-enedioic acid;5-[(1R,2R)-2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2.C4H4O4/c1-14(2,3)7-5-4-6-11-8-12(11)13-9-15-10-16-13;5-3(6)1-2-4(7)8/h9-12H,5,7-8H2,1-3H3,(H,15,16);1-2H,(H,5,6)(H,7,8)/b;2-1-/t11-,12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQWRCNAPQJQLL-COALEZEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCC#CC1CC1C2=CN=CN2.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)CCC#C[C@@H]1C[C@H]1C2=CN=CN2.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223420-20-0 | |

| Record name | Cipralisant maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223420200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CIPRALISANT MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ENI812SZS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.